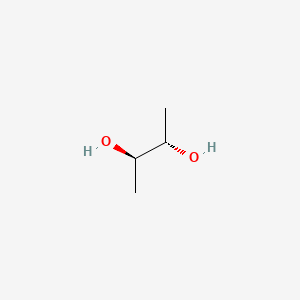

meso-2,3-Butandiol

Übersicht

Beschreibung

meso-2,3-Butanediol: is an organic compound with the molecular formula C₄H₁₀O₂. It is one of the stereoisomers of 2,3-butanediol, which exists in three forms: dextro, levo, and meso. The meso form is unique because it is achiral, meaning it does not have a mirror image that is non-superimposable. This compound is a colorless, odorless liquid that is miscible with water and has various industrial and scientific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Precursor for Polyurethanes: meso-2,3-Butanediol is used as a monomer in the production of bio-based polyurethanes.

Solvent: It is used as a solvent in various chemical reactions.

Biology:

Antiseptic Agent:

Medicine:

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.

Industry:

Synthetic Rubber Production: meso-2,3-Butanediol can be converted to 1,3-butadiene, which is used in the production of synthetic rubber.

Biofuels: It is a promising compound for the production of biofuels.

Wirkmechanismus

Target of Action

Meso-2,3-Butanediol (Meso-2,3-BD) is primarily targeted by bacteria such as Klebsiella pneumoniae and Bacillus licheniformis . These bacteria utilize Meso-2,3-BD in their metabolic processes, specifically in the production of biofuels and other biochemicals .

Mode of Action

The interaction of Meso-2,3-BD with its bacterial targets involves the conversion of this compound into other useful substances. For instance, in Klebsiella pneumoniae, glycerol dehydrogenase (Gdh) acts as a catalyst for the biosynthesis of D-2,3-BD from its precursor acetoin . The deletion of the gdh gene inhibits the flux of acetoin to D-2,3-BD biosynthesis, leading to the production of Meso-2,3-BD .

Biochemical Pathways

The production of Meso-2,3-BD involves several biochemical pathways. In Klebsiella pneumoniae, the conversion of pyruvate to α-acetolactate is a crucial step in the synthesis of Meso-2,3-BD . Additionally, the conversion of R-acetoin to 2 R,3 R-butanediol and S-acetoin to Meso-2,3-BD is catalyzed by glycerol dehydrogenase .

Result of Action

The action of Meso-2,3-BD results in the production of biofuels and other valuable chemicals. For instance, Meso-2,3-BD can be used as a monomer for bio-based polyurethanes or as an antiseptic agent . It can also be converted to 1,3-butadiene, which is used in the preparation of synthetic rubber .

Action Environment

The production of Meso-2,3-BD is influenced by various environmental factors. For example, the production of Meso-2,3-BD is generally promoted at low pH levels (i.e., acidic conditions) . Furthermore, the production of Meso-2,3-BD under low oxygen conditions has been reported . The type of carbon source used in the fermentation process also significantly influences the production of Meso-2,3-BD .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrolysis of 2,3-epoxybutane: meso-2,3-Butanediol can be synthesized by the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide ring, resulting in the formation of the diol.

Fermentation: meso-2,3-Butanediol can also be produced through the fermentation of sugars by microorganisms such as Klebsiella pneumoniae and Bacillus species. This method is particularly interesting for producing bio-based chemicals.

Industrial Production Methods:

Syngas Fermentation: This method involves the use of syngas (a mixture of carbon monoxide, hydrogen, and carbon dioxide) and renewable biomass.

Metabolically Engineered Escherichia coli: Under low oxygen conditions, metabolically engineered Escherichia coli can produce meso-2,3-butanediol.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: meso-2,3-Butanediol can undergo oxidation to form acetoin and diacetyl.

Reduction: It can be reduced to form butane.

Substitution: meso-2,3-Butanediol can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

Reducing Agents: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can be used for reduction reactions.

Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions can be employed.

Major Products:

Acetoin and Diacetyl: These are major products formed during the oxidation of meso-2,3-butanediol.

Butane: This is a product of the reduction of meso-2,3-butanediol.

Vergleich Mit ähnlichen Verbindungen

Dextro-2,3-Butanediol: This is one of the enantiomers of 2,3-butanediol.

Levo-2,3-Butanediol: This is the other enantiomer of 2,3-butanediol.

1,3-Butanediol: Another isomer of butanediol with different properties and applications.

Uniqueness: meso-2,3-Butanediol is unique because it is achiral and has an internal plane of symmetry, making it optically inactive. This property distinguishes it from its chiral counterparts, dextro-2,3-butanediol and levo-2,3-butanediol .

Biologische Aktivität

Meso-2,3-butanediol (meso-2,3-BD) is a chiral compound with significant biological activity, particularly in metabolic processes and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of meso-2,3-BD, including its metabolic pathways, effects on health, and implications for industrial applications.

Meso-2,3-butanediol is one of the stereoisomers of 2,3-butanediol, which can be produced through various microbial fermentation processes. Notably, strains such as Serratia marcescens and Paenibacillus species have been identified as efficient producers of meso-2,3-BD from carbohydrates like glucose and sucrose . The production process often involves the enzymatic conversion of acetoin to meso-2,3-BD through the action of specific dehydrogenases.

Metabolic Pathways

Meso-2,3-BD is involved in several metabolic pathways. In humans, it has been detected in various physiological conditions, including metabolic disorders such as propionic acidemia and methylmalonic acidemia . The presence of meso-2,3-BD in urine and serum samples from patients indicates its potential role as a biomarker for these conditions.

Table 1: Metabolic Contexts of Meso-2,3-BD

| Condition | Detection Method | Findings |

|---|---|---|

| Congenital Propionic Acidemia | Serum Analysis | Elevated levels of meso-2,3-BD detected |

| Methylmalonic Acidemia | Urine Analysis | Presence noted in symptomatic patients |

| Alcoholism | Serum/Urine Analysis | Correlation with ethanol presence |

Biological Effects

Research has shown that meso-2,3-BD has several biological effects that may influence health:

- Cholesterol Regulation : A study involving wild-type mice demonstrated that treatment with meso-2,3-BD resulted in decreased plasma cholesterol levels and reduced epididymal fat deposition without affecting body weight or glucose levels . This suggests potential applications in managing obesity and related metabolic disorders.

- Impact on Gut Microbiome : Meso-2,3-BD is produced by certain gut bacteria such as Lactobacillus, indicating its role in gut health and microbiome balance. Fecal transplants from mice treated with meso-2,3-BD showed changes in microbial composition that could influence overall metabolic health .

Case Studies

Several case studies have highlighted the significance of meso-2,3-BD in clinical settings:

- Case Study on Infants : In premature infants, elevated levels of meso-2,3-BD were observed alongside other short-chain diols. This finding prompted further investigation into its role as a metabolic marker for assessing infant health .

- Alcoholic Patients : In a cohort study involving alcoholics, meso-2,3-BD was consistently found in urine samples. Researchers hypothesized that its production might be linked to the body's response to ethanol metabolism and could serve as a diagnostic tool for monitoring alcohol-related disorders .

Industrial Applications

The increasing interest in biofuels and bioplastics has led to research into the industrial production of meso-2,3-BD. Its potential as a renewable chemical feedstock makes it an attractive candidate for sustainable manufacturing processes. Moreover, the ability to produce high-purity meso-2,3-BD through genetically engineered microbial strains enhances its viability for industrial usage .

Eigenschaften

IUPAC Name |

(2R,3S)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031540 | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

77.3-77.4 °C at 1.00E+01 mm Hg | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-95-7, 24347-58-8 | |

| Record name | meso-2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meso-2,3-Butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IA8X9O8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.